4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one
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Overview
Description
4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. This process can be carried out under various conditions, often requiring the use of strong acids or bases to facilitate the cyclization reaction . The reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group at the 5-position can participate in redox reactions, leading to the formation of alcohols or carboxylic acids.
Cyclization Reactions: Further cyclization can occur under specific conditions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][2,7]naphthyridine-5-yl-amines: These compounds share a similar core structure but differ in the substituents attached to the naphthyridine ring.
Benzo[h][1,6]naphthyridine-5-yl-amines: Another class of related compounds with potential antimalarial activity.
Uniqueness
4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one is unique due to the presence of the chlorine atom and the ketone group, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
185041-13-8 |
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Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-chloro-6H-benzo[c][2,7]naphthyridin-5-one |
InChI |
InChI=1S/C12H7ClN2O/c13-11-10-8(5-6-14-11)7-3-1-2-4-9(7)15-12(10)16/h1-6H,(H,15,16) |
InChI Key |
WPANSMKWEKXGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)N2)C(=NC=C3)Cl |
Origin of Product |
United States |
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